

# Physical and chemical properties of Prothionamide-d5

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## Compound of Interest

Compound Name: Prothionamide-d5

Cat. No.: B12401600

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## Prothionamide-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Prothionamide-d5**, its mechanism of action, and its application in experimental workflows.

**Prothionamide-d5** is the deuterated analog of Prothionamide, a second-line antituberculosis drug. The substitution of five hydrogen atoms with deuterium in the propyl group results in a heavier and more stable isotope-labeled internal standard, making it an invaluable tool in pharmacokinetic and bioanalytical studies involving Prothionamide.

## Core Physical and Chemical Properties

While specific experimental data for the physical properties of **Prothionamide-d5** are not readily available in the public domain, the properties of its non-deuterated parent compound, Prothionamide, provide a close reference. The primary difference lies in the molecular weight due to the deuterium labeling.

Table 1: Physical and Chemical Properties of **Prothionamide-d5**

Property	Value
CAS Number	1330261-26-1
Molecular Formula	C <sub>9</sub> H <sub>7</sub> D <sub>5</sub> N <sub>2</sub> S
Molecular Weight	185.30 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

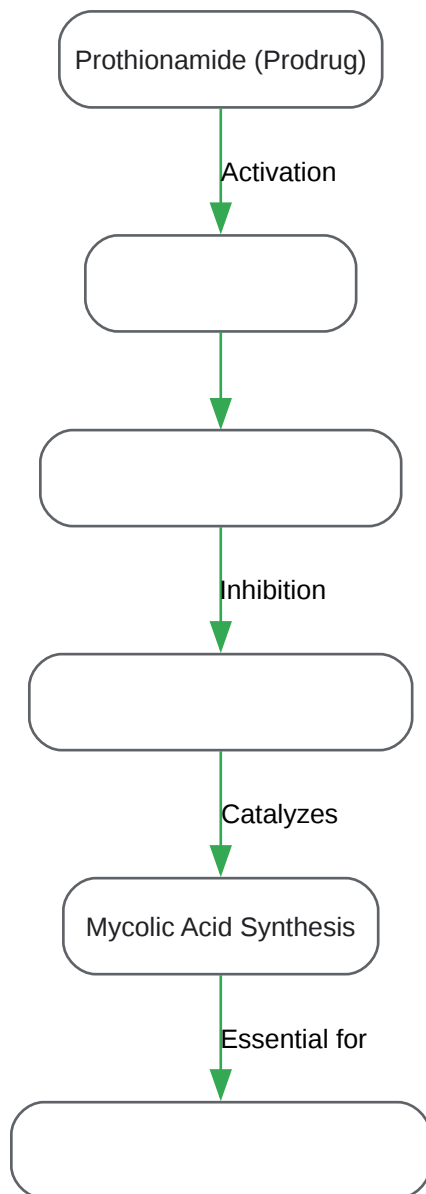
Table 2: Physical and Chemical Properties of Prothionamide

Property	Value	Source
CAS Number	14222-60-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> S	[2]
Molecular Weight	180.27 g/mol	[2]
Melting Point	140-143°C	[3]
Boiling Point	310.4 ± 44.0 °C (Predicted)	[3]
Solubility	Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.	[2]

## Mechanism of Action

Prothionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. Its mechanism of action is closely related to that of isoniazid.

## Mechanism of Action of Prothionamide



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Caption: Prothionamide's activation and inhibitory pathway.

The activation of Prothionamide is catalyzed by the mycobacterial enzyme EthA, a monooxygenase. This process converts Prothionamide into an active sulfoxide metabolite. This

active form then targets and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a crucial component in the synthesis of mycolic acids. Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting their synthesis, Prothionamide disrupts the integrity of the cell wall, leading to bacterial cell death.

## Experimental Protocols and Workflows

**Prothionamide-d5** is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Prothionamide concentrations in biological matrices.

### Experimental Protocol: Quantification of Prothionamide in Plasma using LC-MS with **Prothionamide-d5** as an Internal Standard

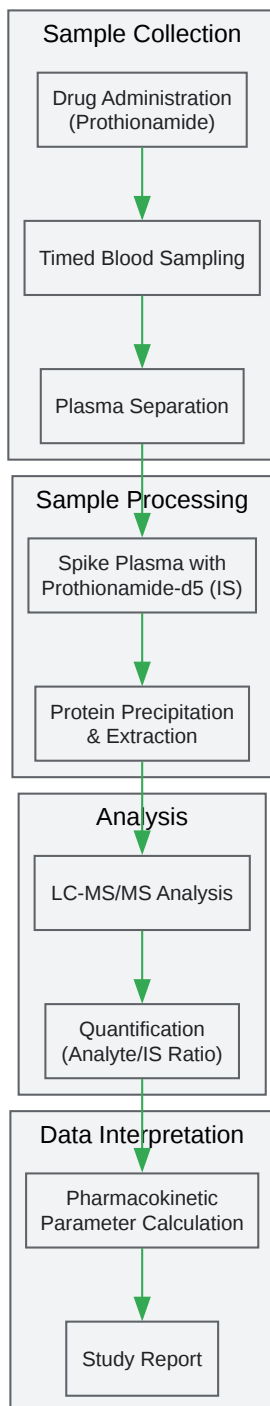
This protocol outlines a general procedure for the analysis of Prothionamide in plasma samples.

- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To a 100 µL aliquot of plasma, add 10 µL of a working solution of **Prothionamide-d5** (internal standard) in methanol.
  - Vortex mix for 30 seconds.
  - Add 500 µL of acetonitrile to precipitate proteins.
  - Vortex mix for 2 minutes.
  - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 µL of the mobile phase.

- Inject a portion of the reconstituted sample into the LC-MS system.
- LC-MS Conditions (Representative):
  - Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8  $\mu$ m).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.3 mL/min.
  - Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
  - MRM Transitions: Monitor the specific precursor-to-product ion transitions for Prothionamide and **Prothionamide-d5**.

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.

## Pharmacokinetic Study Workflow using a Deuterated Internal Standard

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Caption: A typical workflow for a pharmacokinetic study.

This workflow highlights the critical role of the deuterated internal standard, **Prothionamide-d5**, in ensuring accurate and precise quantification of Prothionamide in biological samples, which is fundamental for the reliable determination of its pharmacokinetic parameters.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Prothionamide - LKT Labs [lktlabs.com]
- 3. chembk.com [chembk.com]
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